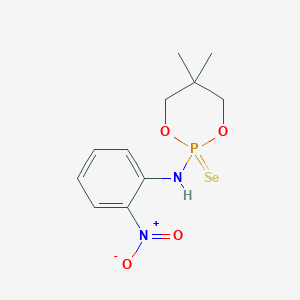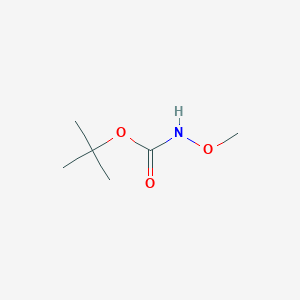
Ammonium carbonate
概述
描述
碳酸氢铵是一种无机化合物,化学式为 NH₄HCO₃通常被称为碳酸铵、碳酸氢铵或鹿角盐,它是一种无色固体,易于分解成二氧化碳、水和氨 .
作用机制
碳酸氢铵发挥作用的机制涉及它分解成氨、二氧化碳和水。 这种分解过程被用于各种应用中,如烘焙中的膨松剂和 SCR 脱硝中的还原剂 .
生化分析
Biochemical Properties
Ammonium carbonate plays a role in various biochemical reactionsIt is known that this compound can be used in the production of ammonium salts .
Molecular Mechanism
This compound is produced by combining carbon dioxide and aqueous ammonia . It can spontaneously decompose into ammonium bicarbonate and ammonia . This further decomposes to carbon dioxide, water, and another molecule of ammonia .
Temporal Effects in Laboratory Settings
This compound slowly decomposes at standard temperature and pressure . Over time, any initially pure sample of this compound will become a mixture including various byproducts .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s known that ammonium chloride, a related compound, has been used in veterinary medicine
Metabolic Pathways
Ammonium is a central precursor of nucleic acids, proteins, and other organic molecules, as well as a product of their catabolism . In aqueous solutions, ammonium is in equilibrium with its non-ionic form—ammonia .
Transport and Distribution
Ammonia, a product of this compound decomposition, is known to be transported and distributed within cells and tissues .
Subcellular Localization
One ammonium transporter, spiAMT1d, has been found to localize on the apical side of the calcifying cells and in their intracellular compartments in the scleractinian coral Stylophora pistillata .
准备方法
合成路线和反应条件: 碳酸氢铵传统上是通过在压力下将氨气与二氧化碳在水中反应合成。该反应可以简化为如下:[ \text{NH}3 (\text{g}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) \rightarrow \text{NH}_4\text{HCO}_3 (\text{s}) ] 由于其成分的挥发性,碳酸氢铵往往在放置时会分解,尤其是在潮湿的环境中。 因此,必须将其储存在阴凉干燥的地方 {_svg_3}.
工业生产方法: 在工业生产中,碳酸氢铵是通过将二氧化碳和氨结合在一起而生产的。反应溶液保持冷的状态,以使产物以白色固体的形式析出。 1997年,约有10万吨碳酸氢铵以这种方式生产出来 .
化学反应分析
反应类型: 碳酸氢铵会发生多种类型的化学反应,包括分解、中和和沉淀。
常见试剂和条件:
分解: 加热时,碳酸氢铵会分解生成氨、二氧化碳和水。[ \text{NH}4\text{HCO}_3 \rightarrow \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]
中和: 它与酸反应生成铵盐和二氧化碳。[ \text{NH}_4\text{HCO}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]
主要生成物: 这些反应的主要生成物包括氨、二氧化碳、水和各种铵盐 {_svg_6} .
科学研究应用
相似化合物的比较
碳酸氢铵可以与其他类似的化合物进行比较,例如碳酸铵、碳酸氢钠和碳酸氢钾。
碳酸铵: 与碳酸氢铵类似,它会分解释放氨和二氧化碳。 它更稳定,并用于不同的应用。
碳酸氢钠: 通常被称为小苏打,它被用作膨松剂和抗酸剂。 它比碳酸氢铵更稳定,不会释放氨。
碳酸氢钾: 它被用作灭火剂和农业,它也更稳定,不会释放氨
碳酸氢铵在易于分解的能力方面是独一无二的,这使其在需要释放氨和二氧化碳的应用中非常有用。
属性
Key on ui mechanism of action |
Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia. |
|---|---|
CAS 编号 |
506-87-6 |
分子式 |
CH5NO3 |
分子量 |
79.056 g/mol |
IUPAC 名称 |
azane;carbonic acid |
InChI |
InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |
InChI 键 |
ATRRKUHOCOJYRX-UHFFFAOYSA-N |
杂质 |
Ammonium carbonate |
SMILES |
C(=O)([O-])[O-].[NH4+].[NH4+] |
规范 SMILES |
C(=O)(O)O.N |
颜色/形态 |
Colorless or white crystals Shiny, hard, colorless or white prisms or crystalline mass |
密度 |
1.57 at 68 °F (USCG, 1999) - Denser than water; will sink 1.586 g/cu cm 1.58 g/cm³ |
熔点 |
95 °F (USCG, 1999) 107 °C (decomposes) Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water. |
Key on ui other cas no. |
506-87-6 8013-59-0 10361-29-2 |
物理描述 |
Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses. Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder White crystals or crystalline powder Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline] COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. |
Pictograms |
Irritant |
相关CAS编号 |
10361-29-2 |
保质期 |
Decomposes on exposure to air with lose of ammonia and carbon dioxide, becoming white and powdery and converting into ammonium bicarbonate. |
溶解度 |
Freely soluble in water. Insoluble in ethanol Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade) Insoluble in ethanol, benzene 24.8 g/100 g water at 25 °C In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water. Solubility in water, g/100ml at 20 °C: 17.4 (good) |
同义词 |
Carbonic Acid, Diammonium Salt; Ammonium Carbonate; Ammonium Carbonate; ((NH4)2CO3); Bis(ammonium) Carbonate; Diammonium Carbonate |
蒸汽压力 |
58.9 [mmHg] 7.85 kPa (58.9 mm Hg) at 25.4 °C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ammonium carbonate releases ammonia gas, which acts as a food odor attractant for various insects, including the walnut husk fly. [] Research suggests that combining this compound with fruit odors like butyl hexanoate enhances its attractiveness. [] This attraction forms the basis for developing attract-and-kill devices for pest control. []
A: Research indicates that pesticide-impregnated tags placed within traps do not negatively impact the attractiveness of this compound lures for walnut husk flies. []
ANone: While often represented as (NH4)2CO3, commercially available this compound primarily exists as a mixture of ammonium bicarbonate (NH4HCO3) and ammonium carbamate (NH2COONH4). Its molecular weight is 96.09 g/mol (for the pure compound, which is unstable under standard conditions).
A: While the provided research doesn't delve into specific spectroscopic details, techniques like FTIR (Fourier Transform Infrared Spectroscopy), XRD (X-Ray Diffraction), and EA (Elemental Analyzer) are commonly employed to analyze this compound and its intermediates. []
A: Research shows that post-treating phenolic resin-treated sesenduk wood with this compound significantly reduces formaldehyde emissions. [] The extent of reduction correlates with the amount of this compound applied. []
A: Post-treatment with this compound does not significantly impact the physical and mechanical properties of sesenduk wood. []
A: Treating commercial silica gels with this compound significantly increases their acidity by forming strong acid sites. [, ] This enhanced acidity is attributed to the reaction of this compound with residual sodium sulfate in commercial gels, leading to the formation of acidic ammonium bisulfate. [, ]
A: The increased acidity of this compound-treated silica gel enhances its catalytic activity. For instance, it exhibits higher activity in the depolymerization of paraldehyde compared to untreated silica gel. [, ] The rate constant of this reaction directly correlates with the increased acid amount on the silica gel. [, ]
ANone: The provided research does not delve into computational chemistry and modeling aspects of this compound.
ANone: The provided research does not focus on SAR studies for this compound.
A: Contrary to common assumptions, solutions containing both acetone and this compound exhibit limited stability. [] They react over a period of days, generating amminic and pyrimidinic compounds that may impact their cleaning effectiveness in art restoration. []
ANone: The provided research does not provide specific details regarding SHE regulations for this compound.
ANone: The research does not focus on PK/PD properties of this compound.
A: How effective is this compound in controlling Ilyonectria liriodendri, a fungal pathogen?
ANone: The research does not provide information regarding resistance mechanisms related to this compound.
A: While generally considered safe for various applications, high concentrations of this compound (2%) exhibited phytotoxic effects on kiwifruit seedlings. []
ANone: The research provided does not discuss drug delivery and targeting applications of this compound.
ANone: The provided research does not cover the use of biomarkers or diagnostics in relation to this compound.
A: Researchers employ pilot-scale combustion rig facilities to investigate the NOx reduction capabilities of this compound and other reagents in simulated flue gas conditions. [] They analyze the flue gas composition to determine NOx reduction efficiency at various temperatures and molar ratios. []
A: While this compound offers advantages in leaching applications, its use might lead to ammonia emissions, which require careful management. [] Research focuses on maximizing ammonia recovery during leaching processes to minimize environmental impact. []
A: this compound demonstrates effective dissolution of rare earth elements, similar to potassium bicarbonate and potassium carbonate. [] The dissolution behavior and minimum concentration required for complete dissolution vary depending on the specific metallic element. []
ANone: The research papers provided do not include specific details on analytical method validation for this compound.
ANone: The research does not discuss specific quality control and assurance measures for this compound.
ANone: The research provided does not cover immunogenicity or immunological responses associated with this compound.
ANone: The provided research does not cover drug-transporter interactions related to this compound.
ANone: The research does not discuss any interactions between this compound and drug-metabolizing enzymes.
A: this compound is generally recognized as safe for various applications. It degrades into ammonia, carbon dioxide, and water, posing minimal environmental risk when used responsibly. []
A: While this compound shows promise in leaching copper from oxidized metallic materials, alternative leaching agents like acid-type extractants and chelating agents are also employed. [] The choice of leaching agent depends on factors like ore composition, cost, and environmental impact. []
A: Researchers are investigating this compound as a potential alternative to urea in Selective Catalytic Reduction (SCR) systems for NOx emission control in diesel engines. [] this compound offers potential advantages like solid-state storage and lower decomposition temperature compared to urea, potentially addressing limitations like freezing at low temperatures and deposit formation. []
A: Research highlights the potential for recovering and reusing this compound in various applications. For example, processes have been developed to regenerate this compound solutions used in copper leaching by neutralizing the acid generated during copper extraction with ammonia released during metal separation. [] This approach promotes resource efficiency and reduces waste generation. []
ANone: The provided research utilizes various research infrastructures and resources, including:
- Pilot-scale combustion rigs: These facilities enable researchers to simulate real-world combustion conditions and evaluate the effectiveness of this compound and other reagents in reducing NOx emissions. []
- Electrochemical techniques: Researchers employ techniques like cyclic voltammetry and galvanostatic electrolysis to investigate the anodic behavior of minerals like galena in this compound solutions. []
- Analytical instrumentation: Techniques like FTIR, XRD, and EA are crucial for characterizing this compound, its intermediates, and the products formed during various reactions. []
ANone: The diverse research applications of this compound highlight its significance across multiple disciplines:
- Materials Science: this compound plays a vital role in modifying the surface properties of materials like silica gel, enhancing their catalytic activity for various chemical reactions. [, ]
- Environmental Science: Its use as a leaching agent in metal extraction and its potential in NOx reduction technologies underscore its relevance in developing sustainable and environmentally friendly processes. [, ]
- Agriculture: this compound's efficacy in controlling fungal pathogens like Ilyonectria liriodendri highlights its potential in developing sustainable agricultural practices. []
- Entomology: Understanding its role as an insect attractant contributes to developing targeted pest control strategies, minimizing reliance on broad-spectrum pesticides. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

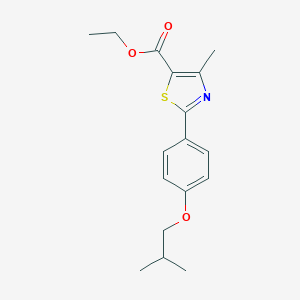
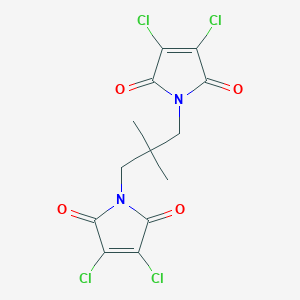
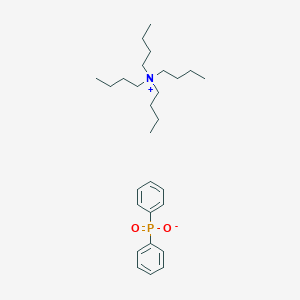

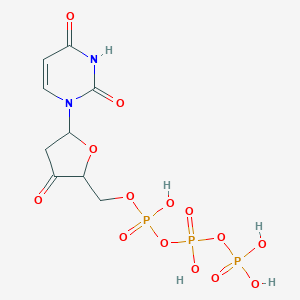

![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)
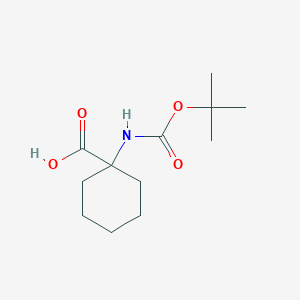
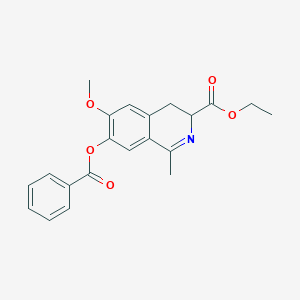
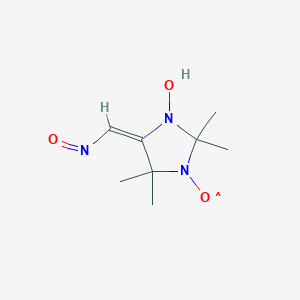
![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)
